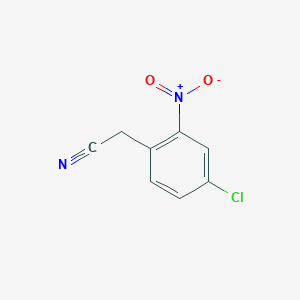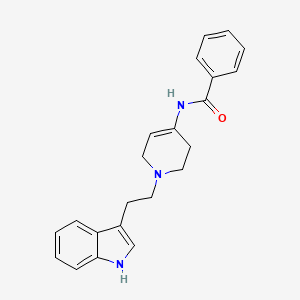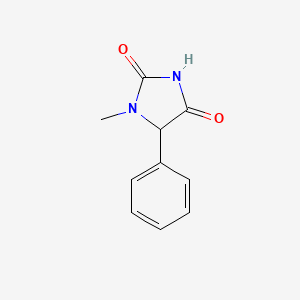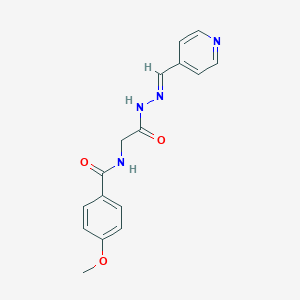
Tributyltin cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ciclohexanocarboxilato de tributilestaño es un compuesto organoestánnico que pertenece a la clase de los trialquilestanños. Estos compuestos se caracterizan por la presencia de tres grupos butilo unidos a un átomo de estaño, que está unido a un grupo ciclohexanocarboxilato. Los compuestos organoestánnicos, incluido el ciclohexanocarboxilato de tributilestaño, se han estudiado ampliamente por sus diversas aplicaciones en varios campos como la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ciclohexanocarboxilato de tributilestaño se puede sintetizar mediante la reacción de cloruro de tributilestaño con ácido ciclohexanocarboxílico en presencia de una base como la trimetilamina. La reacción típicamente implica los siguientes pasos:
Preparación de cloruro de tributilestaño: El cloruro de tributilestaño se prepara haciendo reaccionar hidruro de tributilestaño con gas cloro.
Reacción con ácido ciclohexanocarboxílico: El cloruro de tributilestaño luego se hace reaccionar con ácido ciclohexanocarboxílico en presencia de trimetilamina para formar ciclohexanocarboxilato de tributilestaño.
Las condiciones de reacción generalmente implican reflujo de la mezcla en un solvente adecuado como tolueno o diclorometano durante varias horas .
Métodos de producción industrial
La producción industrial de ciclohexanocarboxilato de tributilestaño sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y la reacción se lleva a cabo en grandes reactores con condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
El ciclohexanocarboxilato de tributilestaño sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxido de tributilestaño y ácido ciclohexanocarboxílico.
Reducción: Las reacciones de reducción pueden convertir el ciclohexanocarboxilato de tributilestaño a hidruro de tributilestaño y ácido ciclohexanocarboxílico.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que el grupo ciclohexanocarboxilato es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o alcoholes en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen óxido de tributilestaño, hidruro de tributilestaño y varios derivados de tributilestaño sustituidos .
Aplicaciones Científicas De Investigación
El ciclohexanocarboxilato de tributilestaño se ha estudiado ampliamente por sus aplicaciones en varios campos científicos:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en reacciones radicalarias y formación de enlaces carbono-carbono.
Biología: El compuesto se ha investigado por su actividad biológica, incluidos sus efectos en los sistemas endocrinos y su potencial como agente antifouling.
Medicina: La investigación ha explorado su potencial como agente anticancerígeno y antileishmanial debido a sus propiedades citotóxicas.
Industria: Se utiliza en la producción de biocidas, pesticidas y preservantes de la madera
Mecanismo De Acción
El ciclohexanocarboxilato de tributilestaño ejerce sus efectos a través de interacciones con dianas moleculares como los receptores nucleares. El mecanismo principal implica la unión al receptor retinoide X (RXR) y al receptor activado por proliferador de peroxisomas γ (PPARγ), lo que lleva a alteraciones en las vías reproductivas, del desarrollo y metabólicas. Estas interacciones dan como resultado una disrupción endocrina y otros efectos biológicos .
Comparación Con Compuestos Similares
El ciclohexanocarboxilato de tributilestaño se puede comparar con otros compuestos organoestánnicos como:
- Benzoato de tributilestaño
- Acetato de tributilestaño
- Cloruro de tributilestaño
Unicidad
El ciclohexanocarboxilato de tributilestaño es único debido a su estructura específica, que le confiere propiedades químicas y biológicas distintas. En comparación con otros derivados de tributilestaño, ha mostrado diferentes niveles de actividad biológica y toxicidad, lo que lo convierte en un compuesto de interés para diversas aplicaciones .
Conclusión
El ciclohexanocarboxilato de tributilestaño es un compuesto organoestánnico versátil con aplicaciones significativas en química, biología, medicina e industria. Su estructura y reactividad únicas lo convierten en un reactivo valioso en síntesis orgánica y un posible candidato para el desarrollo de fármacos y el uso industrial. Se necesita más investigación para comprender completamente sus mecanismos de acción y explorar su potencial en varios campos.
Propiedades
Número CAS |
2669-35-4 |
|---|---|
Fórmula molecular |
C19H38O2Sn |
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
tributylstannyl cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
WLTLHQPSODSFJU-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)
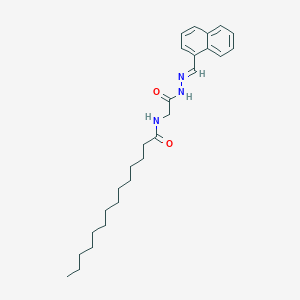
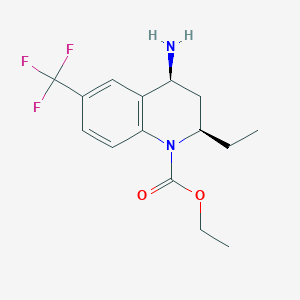
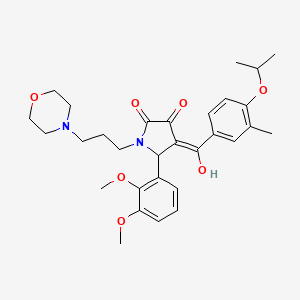
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
